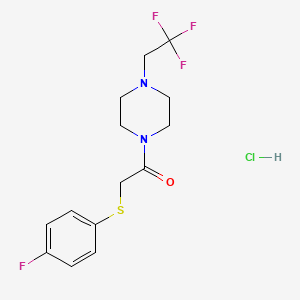
2-((4-Fluorophenyl)thio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Fluorophenyl)thio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C14H17ClF4N2OS and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-Fluorophenyl)thio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in medicine.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClF₃N₂OS
- Molecular Weight : 392.86 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors involved in neurotransmission and inflammation. Research indicates that the compound may exhibit activity at serotonin receptors (5-HT receptors), which are implicated in mood regulation and gastrointestinal function . Additionally, the trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. The thioether functionality is known to enhance the antibacterial activity against various strains of bacteria. For instance, related compounds have shown significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Anticancer Potential
Research into structurally related piperazine derivatives has revealed promising anticancer activities. For example, compounds featuring piperazine rings have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Neuropharmacological Effects
Given its potential interaction with serotonin receptors, the compound may also exhibit neuropharmacological effects. Research highlights that similar compounds can modulate neurotransmitter levels and influence behaviors associated with anxiety and depression . This suggests a potential application in treating mood disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of thioether compounds; found significant activity against E. coli and S. aureus strains. |
| Study 2 | Evaluated anticancer properties of piperazine derivatives; demonstrated IC50 values ranging from 5 to 20 μM against MCF-7 breast cancer cells. |
| Study 3 | Assessed neuropharmacological effects; indicated potential for modulation of serotonin pathways in animal models. |
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2OS.ClH/c15-11-1-3-12(4-2-11)22-9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPWWRAZABNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CSC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














